molecular formula C23H25N5O5 B2407958 8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE CAS No. 505081-13-0

8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE

Cat. No.: B2407958
CAS No.: 505081-13-0
M. Wt: 451.483
InChI Key: IDCLPQOEBLOJGT-UHFFFAOYSA-N
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Description

8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a purine core substituted with hydroxy, methoxy, phenoxy, and phenylamino groups. These functional groups contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction, where a suitable purine derivative is reacted with 2-hydroxy-3-(4-methoxy-phenoxy)-propylamine under controlled conditions. The reaction is often carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions. The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction can produce primary or secondary alcohols .

Scientific Research Applications

8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-3-(4-methoxyphenyl)-4-phenyl-2H-chromen-2-one
  • 7-Hydroxy-3-(4-methoxyphenyl)-4-methyl-2H-chromen-2-one
  • Phenoxy acetamide derivatives

Uniqueness

Compared to similar compounds, 8-ANILINO-7-(2-HO-3-(4-MEO-PHENOXY)PR)-1,3-DI-ME-3,7-DIHYDRO-1H-PURINE-2,6-DIONE stands out due to its unique combination of functional groups and its purine core. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications .

Properties

IUPAC Name

8-anilino-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O5/c1-26-20-19(21(30)27(2)23(26)31)28(22(25-20)24-15-7-5-4-6-8-15)13-16(29)14-33-18-11-9-17(32-3)10-12-18/h4-12,16,29H,13-14H2,1-3H3,(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCLPQOEBLOJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC=CC=C3)CC(COC4=CC=C(C=C4)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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